![molecular formula C18H17ClN4O B2973408 3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole CAS No. 946339-64-6](/img/structure/B2973408.png)
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole, commonly referred to as CPPI , is a chemical compound with a complex structure. It belongs to the class of indazole derivatives and exhibits interesting pharmacological properties.
Synthesis Analysis
The synthesis of CPPI involves several steps, including the condensation of 3-chlorophenylpiperazine with an indazole derivative. The exact synthetic route may vary depending on the specific research paper or patent. Researchers have explored various methods to optimize the yield and purity of CPPI.
Molecular Structure Analysis
CPPI’s molecular structure consists of an indazole core with a piperazine moiety attached via a carbonyl group. The chlorine atom on the phenyl ring contributes to its overall physicochemical properties. The arrangement of atoms and functional groups determines its biological activity.
Chemical Reactions Analysis
CPPI can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and oxidative processes. Researchers have investigated its reactivity with other molecules, leading to the development of novel derivatives with potential therapeutic applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- CPPI appears as a white crystalline solid.
- It has a melting point within a specific temperature range.
- Solubility in various solvents (e.g., water, organic solvents) influences its formulation and bioavailability.
- Chemical Properties :
- CPPI is stable under specific conditions (e.g., pH, temperature).
- It may undergo hydrolysis or oxidation in certain environments.
- Researchers have characterized its spectroscopic properties (e.g., UV-Vis, IR, NMR).
Safety And Hazards
- Safety :
- CPPI’s safety profile depends on its intended use.
- Researchers evaluate acute toxicity, genotoxicity, and potential adverse effects.
- Proper handling, storage, and disposal are essential.
- Hazards :
- CPPI may pose risks if mishandled or ingested.
- It could be harmful to aquatic organisms.
- Researchers must follow safety protocols during synthesis and testing.
Direcciones Futuras
- Therapeutic Applications :
- Investigate CPPI’s potential as an antidepressant, antipsychotic, or anxiolytic agent.
- Explore its interactions with specific receptors (e.g., serotonin, dopamine).
- Structure-Activity Relationship (SAR) :
- Modify CPPI’s structure to enhance its pharmacological properties.
- Evaluate SAR through systematic derivatization.
- Preclinical and Clinical Studies :
- Conduct preclinical studies (e.g., animal models) to validate its efficacy.
- Initiate clinical trials to assess safety and therapeutic effects.
: Reference to relevant papers or patents.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-13-4-3-5-14(12-13)22-8-10-23(11-9-22)18(24)17-15-6-1-2-7-16(15)20-21-17/h1-7,12H,8-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQBAMDSOQTHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-1H-indazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2973327.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enal](/img/no-structure.png)
![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973331.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)
![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)
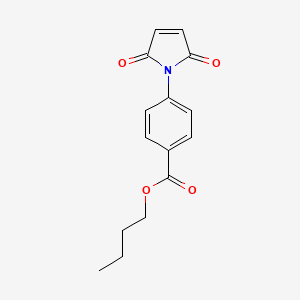
![Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-ylmethanamine;hydrochloride](/img/structure/B2973336.png)
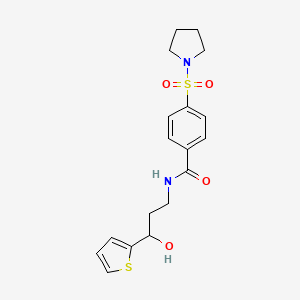
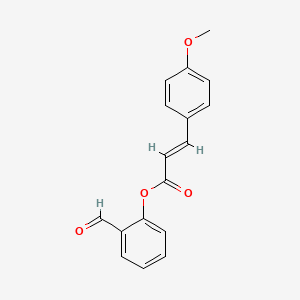
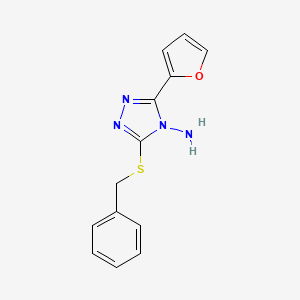
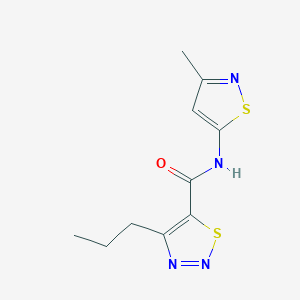
![6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2973345.png)
![3-methyl-7-(2-phenylethyl)-8-{[2-(piperidin-1-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2973348.png)